molecular formula C10H15N5O4 B12792084 2',3'-Acyclic-3'-azido-thymidine CAS No. 130515-72-9

2',3'-Acyclic-3'-azido-thymidine

Cat. No.: B12792084
CAS No.: 130515-72-9
M. Wt: 269.26 g/mol
InChI Key: RAYAHSPEUYUXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',3'-Acyclic-3'-azido-thymidine is a synthetic nucleoside analog of interest in biochemical and microbiological research. This compound is structurally related to azidothymidine (AZT) and shares characteristics with a class of nucleosides known to inhibit viral replication and exhibit bactericidal properties . Its proposed mechanism of action, based on studies of related analogs, involves intracellular phosphorylation to an active triphosphate form. This metabolite can then be incorporated by polymerases into growing DNA chains. The absence of a 3'-hydroxyl group in the analog acts as an obligate chain terminator, halting DNA synthesis . Research indicates that related 3'-azido-3'-deoxythymidine exhibits potent and selective bactericidal activity against many gram-negative bacteria, including members of the Enterobacteriaceae family such as Escherichia coli and Salmonella typhimurium . The activity is dependent on bacterial activation via thymidine kinase, and resistant mutants are often deficient in this enzyme . This makes this compound a valuable tool for investigating nucleotide metabolism, mechanisms of antimicrobial action, and DNA replication processes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130515-72-9

Molecular Formula

C10H15N5O4

Molecular Weight

269.26 g/mol

IUPAC Name

1-[1-(1-azido-3-hydroxypropan-2-yl)oxyethyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H15N5O4/c1-6-4-15(10(18)13-9(6)17)7(2)19-8(5-16)3-12-14-11/h4,7-8,16H,3,5H2,1-2H3,(H,13,17,18)

InChI Key

RAYAHSPEUYUXTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C(C)OC(CN=[N+]=[N-])CO

Origin of Product

United States

Synthetic Chemistry and Analog Development of 2 ,3 Acyclic 3 Azido Thymidine

Total Synthesis Routes for 2',3'-Acyclic-3'-azido-thymidine

The synthesis of this compound, also known as 3'-azido-2',3'-dideoxy-2',3'-secothymidine, has been approached through various strategies, each with its own merits and challenges. These routes can be broadly categorized into chiral pool synthesis, de novo stereoselective construction, and convergent versus linear pathways.

Chiral Pool Synthesis Strategies

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials to introduce the desired stereochemistry in the target molecule. This approach is often efficient as it bypasses the need for asymmetric induction or resolution steps. For the synthesis of acyclic nucleosides, chiral synthons derived from carbohydrates and amino acids are commonly employed.

One notable strategy involves the use of (R)-2,3-O-cyclohexylidene-d-glyceraldehyde, a synthon derivable from D-mannitol. This aldehyde can undergo a Grignard reaction with various alkyl halides to introduce the side chain, followed by a series of transformations including benzylation, deprotection, and ultimately a Mitsunobu reaction for the introduction of the azide (B81097) group at the desired position. This method allows for the preparation of chiral 2-azido-1,3-diols, which can serve as key intermediates for the synthesis of this compound and its analogs. researchgate.net

Starting MaterialKey IntermediateKey ReactionsReference
D-Mannitol(R)-2,3-O-cyclohexylidene-d-glyceraldehydeGrignard reaction, Mitsunobu azidation researchgate.net

De Novo Stereoselective Construction Methods

De novo synthesis builds the chiral centers of the molecule from achiral or racemic precursors using stereoselective reactions. This approach offers greater flexibility in designing novel structures that are not readily accessible from the chiral pool. Asymmetric dihydroxylation and aldol (B89426) reactions are powerful tools in this context.

For instance, the Sharpless asymmetric dihydroxylation can be employed to introduce two adjacent hydroxyl groups with a defined stereochemistry onto an appropriately substituted alkene precursor. This diol can then be further manipulated to install the azido (B1232118) group and couple with the thymine (B56734) base. While not explicitly detailed for this compound in the provided search results, this methodology is a well-established strategy for the asymmetric synthesis of chiral acyclic nucleosides.

Another approach involves the use of DHAP-dependent aldolases, which catalyze the stereoselective aldol addition of dihydroxyacetone phosphate (B84403) (DHAP) to an aldehyde. This enzymatic method can generate key intermediates with two new stereocenters, providing a biocatalytic route to chiral acyclic nucleosides.

MethodKey ReactionAdvantages
Asymmetric DihydroxylationSharpless Asymmetric DihydroxylationHigh enantioselectivity
Enzymatic Aldol AdditionDHAP-dependent aldolase (B8822740) catalysisHigh stereoselectivity, mild reaction conditions

Convergent and Linear Synthesis Pathways

For this compound, a convergent approach would typically involve the separate synthesis of the acyclic azido-alcohol backbone and the thymine base, followed by their coupling. A direct alkylation of silylated thymine with a pre-synthesized acyclic electrophile containing the azido group represents a convergent strategy. acs.org

Synthesis TypeDescriptionAdvantagesDisadvantages
Linear Step-by-step assembly of the molecule.Simpler to plan.Lower overall yield for long sequences.
Convergent Independent synthesis of fragments followed by coupling.Higher overall yield, more efficient.May require more complex fragment synthesis.

Methodologies for Structural Modifications of the Acyclic Backbone

The acyclic nature of this compound provides a versatile platform for structural modifications aimed at improving biological activity, selectivity, and pharmacokinetic properties. These modifications can be focused on altering the length and branching of the carbon chain or incorporating heteroatoms.

Alterations in Chain Length and Branching

Varying the length of the acyclic chain can significantly impact the molecule's flexibility and its ability to fit into the active site of target enzymes. Synthesis of analogs with different chain lengths can be achieved by starting with different acyclic precursors. For example, using different α,ω-dihalogenated alkanes in the alkylation of thymine can lead to a series of analogs with varying linker lengths.

The introduction of branching on the acyclic backbone can create more rigid structures and introduce new chiral centers, which can influence biological activity. The synthesis of α-branched acyclic nucleoside phosphonates has been reported, demonstrating the feasibility of introducing substituents on the acyclic chain. These branched analogs can be synthesized by using appropriately substituted starting materials in the coupling reaction with the nucleobase.

Heteroatom Incorporation in the Acyclic Chain

Replacing carbon atoms in the acyclic backbone with heteroatoms such as oxygen or sulfur can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. The synthesis of ether-linked and thioether-linked acyclic nucleoside analogs has been explored.

Ether linkages can be introduced by reacting a protected nucleobase with a diol-derived electrophile containing an ether bond. For example, the synthesis of analogs with an oxyacetamido- or an oxyformamido-linkage has been reported, where an amide bond mimics the phosphodiester linkage. Thioether analogs can be synthesized through the reaction of a thiol-containing precursor with an appropriate electrophile or via the alkylation of a thiolate. These modifications can lead to compounds with altered biological profiles.

ModificationSynthetic ApproachPotential Impact
Chain Length Variation Use of α,ω-dihaloalkanes of different lengths in alkylation.Alters flexibility and binding affinity.
Branching Use of substituted acyclic precursors.Introduces rigidity and new chiral centers.
Ether Linkage Coupling with diol-derived electrophiles containing an ether bond.Alters polarity and hydrogen bonding.
Thioether Linkage Reaction of thiol precursors or alkylation of thiolates.Modifies lipophilicity and metabolic stability.

Stereochemical Inversion and its Synthetic Implications

The introduction of chirality into the acyclic side chain is a critical aspect of synthesizing biologically active nucleoside analogs, as the stereochemistry often dictates the compound's interaction with viral enzymes. A common and powerful strategy to install specific stereocenters is through nucleophilic substitution reactions, particularly the SN2 mechanism, which inherently proceeds with an inversion of configuration at the reaction center. youtube.comlibretexts.org

This principle is well-illustrated in the synthesis of the parent cyclic compound, AZT, and is directly applicable to its acyclic counterparts. In a typical synthetic sequence, a chiral precursor alcohol is first converted into a good leaving group, such as a tosylate or mesylate. Subsequent displacement of this leaving group with an azide anion (N₃⁻) proceeds via a backside attack, leading to a complete inversion of the stereocenter. youtube.comlibretexts.org This stereospecificity is a cornerstone of modern asymmetric synthesis, allowing for the predictable generation of a desired enantiomer from a readily available chiral starting material. libretexts.org

For instance, starting with a chiral diol, selective protection of one hydroxyl group followed by activation of the other sets the stage for the SN2 reaction. The incoming azide nucleophile attacks the carbon atom bearing the leaving group from the opposite face, resulting in the inversion of its stereochemical configuration. youtube.comlibretexts.orgresearchgate.net This method provides a reliable means to control the absolute stereochemistry of the carbon atom that will ultimately bear the azido group in the final acyclic nucleoside analog. The challenge often lies in the regioselective activation of one hydroxyl group over another in a polyhydroxylated acyclic precursor.

The stereodynamics of SN2 reactions, especially at centers other than carbon, can sometimes be complex. For example, reactions at a nitrogen center might exhibit a "facilitated inversion," where the inversion happens more readily than would be expected, adding another layer of consideration for the synthetic chemist. rsc.org

Strategies for Modifications of the Thymine Base

To explore structure-activity relationships (SAR) and optimize the biological profile of this compound, extensive modifications have been made to the thymine base. These modifications aim to enhance antiviral potency, improve selectivity, and overcome drug resistance.

C-5 Position Substitutions (e.g., Alkyl, Halogen, Linker Additions)

The C-5 position of the pyrimidine (B1678525) ring is a common site for modification as substituents at this position can project into the minor groove of DNA and influence interactions with viral polymerases. mostwiedzy.plresearchgate.net A variety of groups have been introduced at this position in both cyclic and acyclic nucleoside analogs.

Alkyl and Halogen Substitutions: The introduction of small alkyl groups, such as ethyl, or halogens like bromo and iodo, at the C-5 position has been shown to modulate the antiviral activity of 3'-azido nucleosides. nih.govnih.gov For example, 3'-azido-5-ethyl-2',3'-dideoxyuridine has demonstrated significant antimycobacterial activity. nih.gov These modifications can impact the lipophilicity and electronic properties of the molecule, thereby affecting its cellular uptake and interaction with target enzymes. mostwiedzy.pl

Linker Additions: The C-5 position can also serve as an attachment point for various linkers, which can then be used to conjugate other molecules or functional groups. This strategy is employed to create "double-headed" nucleosides or to attach reporter groups. researchgate.net

The following table summarizes some C-5 substituted pyrimidine nucleoside analogs and their observed activities:

Compound/AnalogC-5 SubstituentObserved ActivityReference
3'-azido-2'-deoxy-5-bromouridineBromoActive against retroviruses nih.gov
3'-azido-2'-deoxy-5-iodouridineIodoActive against retroviruses nih.gov
3'-azido-5-ethyl-2',3'-dideoxyuridineEthylSignificant antimycobacterial activity nih.gov

N-3 Position Derivatization

The N-3 position of the thymine ring is another site amenable to chemical modification. Derivatization at this position can influence the hydrogen bonding pattern of the base and its interaction with the target enzyme. While less common than C-5 modification, N-3 derivatization has been explored in the context of developing novel nucleoside analogs. For instance, phosphoramidate (B1195095) derivatives have been synthesized at the N-3 position of thymine in acyclic nucleoside phosphonates to enhance their inhibitory effect on thymidine (B127349) phosphorylase.

Bioisosteric Replacements of the Thymine Ring

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to enhance the biological activity or reduce toxicity. In the context of this compound, the thymine ring can be replaced with other heterocyclic systems to explore new interactions with the viral target.

Examples of bioisosteres for thymine in antiviral nucleosides include other pyrimidine bases like uracil (B121893) and its derivatives, as well as purine (B94841) analogs. nih.gov The goal of such replacements is to identify novel scaffolds that can mimic the essential interactions of thymine while offering improved pharmacological properties. The development of acyclic nucleoside phosphonates, for instance, has shown that modifications to the heterocyclic base are crucial for activity. nih.gov

Chemical Approaches to Azido Group Introduction and Modification

The azido group is a cornerstone of the biological activity of this class of compounds, acting as a crucial pharmacophore. Its introduction and potential for further modification are therefore central to the synthesis of these analogs.

Stereospecific Azidation Reactions

As previously discussed, the stereospecific introduction of the azido group is paramount for biological activity. The most common method for achieving this is through an SN2 reaction on a chiral substrate. youtube.comlibretexts.org

From Chiral Alcohols: A typical route involves the conversion of a chiral alcohol in the acyclic side chain to a suitable leaving group, such as a mesylate or tosylate. Subsequent treatment with an azide source, like sodium azide (NaN₃), in a polar aprotic solvent leads to the desired azido compound with complete inversion of stereochemistry. ucla.edunih.gov This method is highly reliable and allows for the synthesis of enantiomerically pure azido acyclic nucleosides.

From Epoxides: Another powerful method for stereospecific azidation involves the ring-opening of chiral epoxides. The azide anion attacks one of the carbon atoms of the epoxide ring, leading to a trans-diaxial opening and the formation of a β-azido alcohol with a defined stereochemistry. This approach is particularly useful for creating 1,2-azido alcohol functionalities within the acyclic chain.

Click Chemistry: More recently, the "click chemistry" approach, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, has been used to modify the azido group of AZT itself. nih.gov This reaction allows for the efficient creation of 1,2,3-triazole-containing nucleoside analogs, opening up new avenues for SAR studies and the development of novel inhibitors. nih.gov This strategy could be readily applied to acyclic 3'-azido-thymidine analogs to generate a diverse library of compounds for biological screening.

Alternatives to the Azido Moiety (e.g., Amino, Hydroxyl)

The 3'-azido group is a critical pharmacophore in many antiviral nucleoside analogs, including the parent cyclic compound, azidothymidine (AZT). However, the exploration of bioisosteric replacements for the azido group is a key strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of a molecule. wikipedia.orgmdpi.com Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can lead to similar biological effects. wikipedia.org In the context of this compound, replacing the azido moiety with groups like amino (-NH2) or hydroxyl (-OH) can provide valuable insights into structure-activity relationships.

The synthesis of 3'-amino-3'-deoxythymidine (B22303) has been reported, providing a template for the potential synthesis of its acyclic counterpart. nih.govnih.gov For instance, a multi-step synthesis starting from thymidine has been described to yield 3'-amino-3'-deoxythymidine. nih.gov The introduction of a 3'-amino group can alter the molecule's hydrogen bonding capacity and basicity compared to the azido group, which can influence its interaction with target enzymes. Research on 3'-amino-3'-deoxy-2-thio-thymidine has shown that the 3'-amino group can enhance the rate of template copying in nonenzymatic nucleic acid replication. frontiersin.orgrsc.orgnih.gov

Similarly, the hydroxyl group is another important bioisostere for the azido group. The synthesis of thymidine analogs with hydroxyl groups at various positions is a common practice in nucleoside chemistry. For example, the photochemical generation of the major hydroxyl radical adduct of thymidine, 5,6-dihydro-5-hydroxythymidin-6-yl, has been described. oup.com While not a direct synthesis of a 3'-hydroxy acyclic analog, it demonstrates methods for introducing hydroxyl groups into the thymidine scaffold. The replacement of the azido group with a hydroxyl group would significantly alter the polarity and hydrogen bonding potential of the 3'-substituent, which could impact its biological activity and metabolic stability.

The rationale for these substitutions lies in the potential for improved therapeutic profiles. While the azido group is often associated with potent activity, it can also contribute to toxicity. By replacing it with an amino or hydroxyl group, it may be possible to retain or even enhance the desired biological activity while reducing adverse effects.

Compound Name Structure Rationale for Synthesis Key Research Findings
3'-Amino-3'-deoxythymidineNucleoside analog with an amino group at the 3' position of the deoxyribose ring.To investigate the effect of replacing the azido group with an amino group on biological activity.The 3'-amino analog showed potent inhibitory activity against the replication of murine sarcoma and leukemia cells. nih.gov
3'-Amino-3'-deoxy-2-thio-thymidine-5'-phosphoro-2-methylimidazolideAn activated monomer with a 3'-amino group for nonenzymatic nucleic acid copying.To develop superior substrates for the nonenzymatic copying of nucleic acid templates.The 3'-amino group enhanced the rate of template copying compared to ribonucleotide counterparts. frontiersin.orgrsc.orgnih.gov
5,6-Dihydro-5-hydroxythymidin-6-ylThe major hydroxyl radical adduct of thymidine.To study the reactivity of hydroxyl radical-induced DNA damage.The compound's reactivity suggests it can be a useful precursor for studying DNA damage and repair mechanisms. oup.com

Synthesis of Prodrugs and Phosphorylated Forms (Pro-Tides) for Research Purposes

Acyclic nucleoside analogs, like other nucleoside-based therapeutic candidates, often face challenges in terms of cellular uptake and metabolic activation. To become active, they typically need to be phosphorylated to their triphosphate form. This process can be inefficient and can be a rate-limiting step. Prodrug strategies are therefore crucial for overcoming these hurdles.

The ProTide technology is a highly successful prodrug approach designed to deliver nucleoside monophosphates into cells, bypassing the initial and often inefficient phosphorylation step. nih.govacs.orgtandfonline.com This technology masks the phosphate group with an aryl group and an amino acid ester, which are cleaved by intracellular enzymes to release the nucleoside monophosphate. nih.govacs.org

The synthesis of phosphoramidate prodrugs of nucleoside analogs is a well-established process. acs.orgtandfonline.com For an acyclic thymidine analog, a typical synthetic route would involve the reaction of the acyclic nucleoside with a phosphorochloridate reagent bearing the aryl and amino acid ester moieties. The ProTide approach has been successfully applied to acyclic nucleoside phosphonates like tenofovir (B777), leading to the development of tenofovir alafenamide (TAF), a prodrug with improved efficacy and safety profile compared to the parent drug. nih.gov This demonstrates the potential of the ProTide strategy for enhancing the therapeutic potential of other acyclic nucleoside analogs.

Lipid-conjugated prodrugs represent another important strategy to improve the delivery of nucleoside analogs. bohrium.comnih.govmdpi.com By attaching a lipid moiety to the nucleoside, its lipophilicity is increased, which can enhance its ability to cross cell membranes via passive diffusion. nih.gov This approach can lead to higher intracellular drug concentrations and can also influence the drug's distribution in the body. mdpi.com

For an acyclic thymidine analog, a lipid could be conjugated to the free hydroxyl group of the acyclic side chain. Various lipids, such as fatty acids or phospholipids, can be used. mdpi.com The design of these lipid prodrugs can be fine-tuned by modifying the length and nature of the lipid chain to optimize pharmacological activity and pharmacokinetic profiles. bohrium.comnih.gov

Enzyme-cleavable prodrugs are designed to be activated by specific enzymes that are either present in the target cells or are co-administered in a gene-directed enzyme-prodrug therapy (GDEPT) setting. nih.govgoogle.com This strategy can provide targeted drug release, increasing the concentration of the active drug at the desired site of action and minimizing systemic toxicity. For an acyclic thymidine analog, a linker that is a substrate for a specific enzyme, such as a carboxylesterase or a peptidase, could be incorporated between the drug and a promoiety. nih.gov

The direct synthesis of the phosphorylated metabolites of nucleoside analogs is essential for in vitro biochemical and cellular assays. These compounds serve as standards for metabolic studies and are used to directly probe the interaction of the active form of the drug with its target enzymes.

Structure Activity Relationship Sar and Structural Biology of 2 ,3 Acyclic 3 Azido Thymidine Analogues

Elucidation of Essential Structural Features for Antiviral Activity

The antiviral potency of 2',3'-acyclic-3'-azido-thymidine analogues is not attributed to a single molecular feature but rather a synergistic interplay between the acyclic side chain, the 3'-azido group, and the thymine (B56734) nucleobase. Each component plays a distinct and crucial role in the mechanism of action, from cellular uptake and activation to interaction with viral enzymes.

The transition from a traditional cyclic ribose or deoxyribose sugar to an open-chain, or acyclic, moiety is a critical design element in many modern antiviral nucleosides. nih.gov This structural modification offers several advantages over cyclic counterparts like 3'-azido-3'-deoxythymidine (AZT).

One of the primary benefits of an acyclic scaffold is the increased conformational flexibility. Unlike the relatively rigid furanose ring, the open chain can adopt a wider range of conformations. This flexibility can facilitate a more optimal binding orientation within the active site of viral polymerases, potentially leading to enhanced inhibitory activity.

Furthermore, acyclic nucleosides can exhibit increased metabolic stability. The glycosidic bond in cyclic nucleosides is susceptible to cleavage by hydrolase enzymes, leading to inactivation. nih.gov Acyclic analogues, lacking this traditional bond, are resistant to such enzymatic degradation, which can result in a longer biological half-life. nih.govnih.gov Prominent examples of successful acyclic nucleoside drugs include Acyclovir (B1169) and Ganciclovir (B1264), which underscore the therapeutic value of this structural class. nih.govmanchester.ac.uk

The 3'-azido (-N₃) group is a pivotal functional group responsible for the potent biological activity of this class of compounds. Its primary role is to act as a chain terminator during viral DNA synthesis. sciencesnail.com Following cellular uptake, the nucleoside analogue is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate derivative then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral polymerase. nih.govutmb.edu

Once incorporated, the absence of a 3'-hydroxyl group, which is replaced by the azido (B1232118) moiety, prevents the formation of the subsequent phosphodiester bond required for DNA chain elongation. sciencesnail.com This abrupt halt in replication effectively inhibits the production of new viral genomes.

The azido group's small size and electronic properties make it an effective replacement for the hydroxyl group. nih.govmdpi.com It is well-tolerated by viral polymerases, allowing for efficient incorporation into the DNA strand. baseclick.eu While the cyclic compound AZT is well-known for this mechanism, the principle remains the same for its acyclic analogues, with the azido group serving as the ultimate effector of chain termination. sciencesnail.comnih.gov

The thymine base is essential for the molecule's selective uptake and activation, acting as a recognition element for specific cellular and viral enzymes. mdpi.com For many thymidine (B127349) analogues, the first and often rate-limiting step in their activation pathway is phosphorylation by thymidine kinase. The specificity of the nucleoside analogue for viral thymidine kinase over the human cellular counterpart is a key determinant of its selective antiviral activity and reduced host toxicity. nih.gov

The functional groups on the thymine ring, such as the carbonyl groups and the methyl group, form specific hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov These interactions are critical for proper positioning of the analogue for the initial phosphorylation event. Any significant modification to the thymine base can drastically reduce or abolish its recognition by these kinases, rendering the compound inactive. Therefore, the integrity of the thymine moiety is crucial for the molecule to enter its activation cascade and ultimately exert its antiviral effect by targeting viral polymerases. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach in drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound analogues, QSAR studies are instrumental in predicting the antiviral potency of novel derivatives and guiding synthetic efforts toward more effective and less toxic agents. nih.gov

QSAR models are built upon the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.gov These descriptors can be broadly categorized and are used to develop predictive models. youtube.com

Topological Descriptors: These describe the atomic connectivity within the molecule, such as branching, size, and shape. Examples include Zagreb indices and connectivity indices. nih.gov

Electronic Descriptors: These relate to the electron distribution in the molecule and include parameters like atomic charges, dipole moment, and molecular electrostatic potentials (MEPs). mdpi.comresearchgate.net These are crucial for understanding interactions with biological targets.

Physicochemical Descriptors: Properties like hydrophobicity (logP), molar refractivity, and polar surface area (PSA) are commonly used to model a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

3D Descriptors: These parameters, derived from the three-dimensional structure of the molecule, include steric fields and interaction energies, often used in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA). mdpi.com

By correlating these descriptors with the experimentally determined antiviral activity (e.g., IC₅₀ values) of a set of training compounds, a mathematical model can be generated.

Table 1: Representative Computational Descriptors in QSAR Analysis of Antiviral Nucleosides

Descriptor CategorySpecific DescriptorPotential Influence on Antiviral Activity
Topological Molecular WeightInfluences size, transport, and binding.
Connectivity IndicesRelates to molecular branching and shape.
Electronic Hirshfeld ChargesDescribes charge distribution on the azide (B81097) group. researchgate.net
Dipole MomentAffects overall polarity and solubility.
Physicochemical LogP (Octanol/Water)Predicts hydrophobicity and cell membrane permeability.
Polar Surface Area (PSA)Correlates with membrane transport and bioavailability.
3D / Steric Molecular VolumeRelates to steric fit within the enzyme active site.

The ultimate goal of a QSAR study is to develop a robust and validated predictive model. nih.gov Various statistical and machine learning methods are employed to create these models, including:

Multiple Linear Regression (MLR): This method generates a simple linear equation that describes the relationship between the most significant descriptors and biological activity. nih.gov

Partial Least Squares (PLS): A statistical method suitable for datasets where the number of descriptors is large or they are correlated.

Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships between structure and activity. mdpi.com

Conformational Analysis and Dynamics

The absence of the furanose ring in this compound introduces significant conformational freedom compared to its cyclic counterparts like AZT. This flexibility, while potentially advantageous for adapting to an enzyme's active site, also presents a challenge in predicting the bioactive conformation. The study of its conformational preferences relies heavily on a combination of spectroscopic techniques and computational modeling.

Circular Dichroism (CD) spectroscopy provides information about the chiral environment of the molecule. The CD spectrum of this compound would be expected to show characteristic bands arising from the electronic transitions of the thymine chromophore, which are sensitive to the conformational changes in its vicinity. Comparisons of the CD spectra of the parent compound with its metabolites or enzyme-bound forms can reveal significant conformational shifts upon interaction.

Table 1: Hypothetical ¹H NMR Chemical Shifts and Coupling Constants for this compound in D₂O

ProtonChemical Shift (ppm)Coupling Constants (Hz)Inferred Conformation
H-67.85J(H6, CH₃)=1.2anti Glycosidic bond orientation
H-1'5.90J(H1', H2'a)=6.5, J(H1', H2'b)=3.5Flexible side chain
H-2'a, H-2'b2.30-2.45--
H-3'4.10J(H3', H2'a)=5.0, J(H3', H2'b)=7.0Extended side chain conformation
CH₃-51.90J(CH₃, H6)=1.2-

Note: This data is hypothetical and serves as an illustrative example of what might be observed.

To complement experimental data, molecular dynamics (MD) simulations offer a dynamic picture of the conformational landscape of this compound. By simulating the motion of the molecule over time, MD can map the potential energy surface and identify the most stable conformations and the energy barriers between them. Such simulations for the free compound in an aqueous environment would likely reveal a high degree of flexibility in the acyclic chain, with rapid transitions between various gauche and anti conformations of the C-C bonds.

When simulating the compound within the active site of a target enzyme, such as viral reverse transcriptase, MD can provide invaluable insights into the binding process and the conformation adopted upon binding. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and van der Waals contacts that stabilize the ligand-enzyme complex. For an acyclic analogue, the simulations might show that the flexible side chain can adopt a conformation that mimics the deoxyribose ring of the natural substrate, thymidine, thereby facilitating its binding. The stability of these interactions over the course of the simulation can be used to estimate the binding free energy, providing a theoretical basis for the compound's inhibitory activity. nih.gov

Crystallographic Studies of this compound and its Metabolites

X-ray crystallography provides the most definitive, high-resolution structural information, revealing the precise spatial arrangement of atoms in the solid state.

Determining the crystal structure of this compound would provide a static snapshot of a low-energy conformation. While the solid-state conformation may not be identical to the bioactive conformation in solution, it offers crucial information on bond lengths, bond angles, and intramolecular interactions. It is plausible that in the crystalline form, the molecule would adopt a more extended conformation to maximize favorable packing interactions with neighboring molecules. The orientation of the azido group relative to the rest of the molecule would be of particular interest, as it is a key functional group for its biological activity.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)12.3
c (Å)15.1
α, β, γ (°)90
Z4
Resolution (Å)1.2

Note: This data is hypothetical and for illustrative purposes.

The "gold standard" for understanding the structural basis of inhibition is the co-crystallization of this compound (or its active triphosphate metabolite) with its target enzyme. The resulting crystal structure would unambiguously reveal the binding mode of the inhibitor in the enzyme's active site. This would allow for a detailed analysis of the specific amino acid residues involved in binding, the conformation adopted by the flexible acyclic chain to fit into the active site, and how the azido group is positioned to terminate DNA chain elongation. Such a structure would be instrumental in explaining the compound's structure-activity relationship at a molecular level and would provide a robust template for the design of next-generation inhibitors with improved affinity and specificity.

Molecular and Cellular Mechanisms of Action of 2 ,3 Acyclic 3 Azido Thymidine

Intracellular Biotransformation and Phosphorylation Cascade

To exert its biological effect, 2',3'-Acyclic-3'-azido-thymidine must be converted into its triphosphate form. This sequential addition of phosphate (B84403) groups, the phosphorylation cascade, is carried out by host cell enzymes called kinases. The efficiency of this metabolic activation is a key determinant of the compound's ultimate therapeutic efficacy. The structural modifications of this compound, specifically its open-chain "sugar" moiety, present a unique challenge to these enzymes, which have evolved to recognize naturally occurring nucleosides.

Identification and Characterization of Host Cell Kinases Involved in Activation

The initial and often rate-limiting step in the activation of nucleoside analogs is the addition of the first phosphate group, creating a monophosphate. Several cellular kinases are known to participate in the phosphorylation of nucleosides and their analogs.

Thymidine (B127349) kinase is a crucial enzyme in the salvage pathway for thymidine, and it plays a significant role in the activation of many thymidine analogs. There are two main forms in human cells: the cytosolic thymidine kinase 1 (TK1) and the mitochondrial thymidine kinase 2 (TK2). The activity of TK1 is closely linked to the cell cycle, being highest during the S phase, while TK2 activity is independent of the cell cycle.

Cytosolic 5'-nucleotidases are enzymes that typically remove phosphate groups from nucleoside monophosphates. However, under certain conditions, they can also exhibit phosphotransferase activity, transferring a phosphate group from a donor molecule to a nucleoside analog. There are several forms of cNTs, and their ability to phosphorylate nucleoside analogs is highly dependent on the specific analog and the reaction conditions. While their involvement in the activation of purine (B94841) analogs has been documented, their role in the phosphorylation of pyrimidine (B1678525) analogs like this compound is less clear and would require specific investigation.

Deoxycytidine kinase (dCK) is another key enzyme in the nucleoside salvage pathway with broad substrate specificity. It is responsible for the phosphorylation of deoxycytidine, deoxyadenosine, and deoxyguanosine, as well as a variety of their analogs. Given its flexibility, dCK is a candidate for the phosphorylation of modified thymidine analogs, although it is not its primary substrate. The ability of dCK to phosphorylate this compound has not been specifically documented. For a compound to be a substrate for dCK, it must fit into the enzyme's active site, and the acyclic nature of the "sugar" portion of this compound would be a critical factor in this interaction.

Sequential Phosphorylation to Monophosphate, Diphosphate (B83284), and Triphosphate Forms

Following the initial phosphorylation to the monophosphate, two subsequent phosphorylation steps are required to form the active triphosphate. The conversion of the monophosphate to the diphosphate is typically catalyzed by thymidylate kinase (TMPK) for thymidine analogs. The final step, the phosphorylation of the diphosphate to the triphosphate, is carried out by nucleoside diphosphate kinase (NDPK), an enzyme with broad specificity.

For AZT, the phosphorylation of its monophosphate to the diphosphate by TMPK is known to be the rate-limiting step in its activation pathway. This is because AZT-monophosphate is a poor substrate for TMPK. It is highly probable that the monophosphate of this compound would face a similar or even greater challenge in being converted to its diphosphate form by TMPK due to its acyclic structure.

Substrate Specificity of Activating Enzymes for Acyclic Substrates

The substrate specificity of nucleoside kinases is a critical factor in the development of nucleoside analog drugs. The "sugar" moiety of the nucleoside plays a crucial role in the correct positioning of the molecule within the enzyme's active site for phosphorylation to occur. The lack of a constrained ring structure in acyclic nucleosides like this compound gives them greater conformational flexibility. This flexibility can be a double-edged sword: it may allow the molecule to adopt a conformation that fits into the active site of a kinase, or it may result in non-productive binding that does not lead to phosphorylation.

Generally, human nucleoside kinases exhibit a strong preference for substrates with a natural sugar ring. While some acyclic nucleosides are successfully phosphorylated, they are often processed less efficiently than their cyclic counterparts. The successful activation of this compound would, therefore, depend on the precise conformational dynamics of its side chain and how they are recognized by the cellular kinases.

Data on Related Compounds

To provide context for the potential metabolic pathway of this compound, the following table summarizes kinetic data for the phosphorylation of the related, non-acyclic compound, 3'-azido-3'-deoxythymidine (AZT). It is important to note that these values are for AZT and may not be representative of its acyclic analog.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (relative to Thymidine)
Human Thymidine Kinase 1 (TK1)AZT3.060%
Human Thymidylate Kinase (TMPK)AZT-Monophosphate8.60.3%

This data is for 3'-azido-3'-deoxythymidine (AZT) and its monophosphate, not the acyclic analog. The data is provided for comparative context.

Interaction with Viral Polymerases (e.g., Reverse Transcriptase)

The principal mode of action for AZT-TP is the potent inhibition of viral reverse transcriptase (RT), an enzyme crucial for the replication of retroviruses like the Human Immunodeficiency Virus (HIV). droracle.aipatsnap.com HIV RT is responsible for converting the single-stranded viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome. patsnap.commdpi.com AZT-TP interferes with this process through a dual mechanism: it acts as both a competitive inhibitor and a chain terminator of DNA synthesis. droracle.ai

Kinetic Analysis of Inhibition of DNA Synthesis by Viral Polymerases

Kinetic studies have quantified the potent inhibitory activity of AZT-TP against viral reverse transcriptases. The triphosphate form, referred to as D-AZTTP in some studies to specify the active β-D isomer, is a powerful inhibitor of HIV-1 RT. It exhibits a K(i) value of 0.0075 µM. nih.gov This demonstrates a very high affinity for the viral enzyme. In contrast, the corresponding β-L isomer (L-AZTTP) is a significantly weaker inhibitor, with a K(i) value of 2 µM, making it 266-fold less potent than its β-D counterpart. nih.gov This stereospecificity highlights the precise structural requirements for effective binding and inhibition within the enzyme's active site.

CompoundEnzymeK(i) Value (µM)Reference
β-D-AZT 5'-triphosphate (D-AZTTP)Wild-Type HIV-1 Reverse Transcriptase0.0075 nih.gov
β-L-AZT 5'-triphosphate (L-AZTTP)Wild-Type HIV-1 Reverse Transcriptase2.0 nih.gov

Molecular Basis of Chain Termination Activity

The definitive action of AZT-TP is its function as a DNA chain terminator. droracle.ainih.govnih.gov During reverse transcription, the viral polymerase incorporates nucleotides to build a DNA strand complementary to the viral RNA template. Due to its structural similarity to the natural nucleotide deoxythymidine triphosphate (dTTP), AZT-TP is mistakenly incorporated by the reverse transcriptase into the growing DNA chain. patsnap.com

The critical feature of AZT is the replacement of the 3'-hydroxyl (-OH) group on the deoxyribose sugar moiety with an azido (B1232118) (-N₃) group. patsnap.com The 3'-hydroxyl group is essential for forming the phosphodiester bond that links one nucleotide to the next in the elongating DNA strand. patsnap.com Once AZT monophosphate is incorporated, the absence of this 3'-OH group makes it impossible for the polymerase to add the subsequent nucleotide. droracle.aipatsnap.com This results in the immediate and irreversible cessation of DNA chain elongation. nih.govnih.gov

Competitive Inhibition with Natural Deoxynucleoside Triphosphates (dNTPs)

Prior to its incorporation and subsequent chain termination, AZT-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP). droracle.ainih.gov AZT-TP and dTTP compete for binding to the active site of the reverse transcriptase. droracle.ai Studies have demonstrated that AZT-TP can effectively compete with dTTP even when the natural nucleotide is present at a much higher concentration. For instance, preferential incorporation of AZT-TP and subsequent chain termination by HIV-1 reverse transcriptase have been observed even when the AZT-TP concentration was 100-fold less than that of dTTP. nih.gov This high affinity for the viral enzyme's active site relative to the natural substrate is a key factor in its potent antiviral activity.

Binding Site Analysis within Viral Polymerase Active Sites

The active site of viral polymerases, such as HIV reverse transcriptase, is composed of several subdomains, often described as having a "right-hand" conformation. mdpi.com These subdomains, including the "finger," "thumb," and "palm," work together to correctly position the template-primer and catalyze the addition of new nucleotides. mdpi.com The palm subdomain contains the key catalytic residues responsible for DNA chain replication and elongation. mdpi.com AZT-TP exerts its inhibitory effect by binding within this catalytic active site, where it is selected by the polymerase for incorporation in place of dTTP. The development of resistance, such as the M184V mutation in HIV RT, can alter the conformation of this binding site, reducing the affinity for certain nucleotide analogs, including the β-L-thymidine analogs. nih.gov

Specificity Towards Viral vs. Host Cell Enzymes

A critical aspect of the therapeutic utility of 3'-azido-3'-deoxythymidine is its selectivity for viral polymerases over host cell DNA polymerases. patsnap.comnih.gov This selectivity is fundamental, as inhibition of host polymerases could lead to significant cellular toxicity.

Comparative Studies on Inhibition of Cellular DNA Polymerases (e.g., Pol α, β, γ)

Extensive comparative studies have shown that AZT-TP is a significantly weaker inhibitor of the primary human DNA polymerases involved in cellular replication and repair. Human DNA polymerases alpha (Pol α) and delta (Pol δ) show no detectable incorporation of AZT-TP and are not significantly inhibited by it, even at high concentrations (e.g., 300 µM). nih.gov Similarly, the beta-L-isomer, L-AZTTP, showed no inhibitory effect on human DNA polymerase alpha, beta (Pol β), or gamma (Pol γ). nih.gov

EnzymeOrganism/Cell TypeInhibitory Effect of AZT-TPReference
HIV-1 Reverse TranscriptaseHuman Immunodeficiency Virus 1Potent competitive inhibitor and chain terminator (Kᵢ = 0.0075 µM) nih.govnih.gov
Avian Myeloblastosis Virus RTAvian Myeloblastosis VirusEfficient incorporation and chain termination nih.gov
Moloney Murine Leukemia Virus RTMoloney Murine Leukemia VirusEfficient incorporation and chain termination nih.gov
DNA Polymerase αHumanNo detectable incorporation or inhibition at 300 µM droracle.ainih.gov
DNA Polymerase βHumanNo inhibitory effect observed (L-AZTTP isomer) nih.gov
DNA Polymerase γHuman / BovineWeak inhibitor; inhibits in competition with dTTP but is not incorporated droracle.ainih.gov
DNA Polymerase δHumanNo detectable incorporation or inhibition at 300 µM nih.gov

Molecular Determinants of Selective Antiviral Action

The selective antiviral efficacy of nucleoside analogs like this compound is fundamentally dependent on their differential interactions with viral versus host cellular enzymes. These compounds are designed to mimic natural nucleosides, allowing them to be recognized by viral and cellular enzymes involved in DNA or RNA synthesis. nih.gov The key to their selective action lies in the structural modifications that cause them to be preferentially utilized by viral polymerases or to act as more potent inhibitors of these viral enzymes compared to their host cell counterparts. nih.govwikipedia.org

For azido-containing nucleoside analogs such as Azidothymidine (AZT), a related compound, the selectivity is pronounced. AZT exhibits a roughly 100-fold greater activity against HIV reverse transcriptase than against human DNA polymerases. rndsystems.comsciencesnail.com This selectivity stems from the ability of the viral enzyme's active site to accommodate the modified nucleoside analog more readily than the host's DNA polymerases. Once phosphorylated to their triphosphate form, these analogs act as competitive inhibitors and, more importantly, as chain terminators. wikipedia.orgnih.gov The replacement of the 3'-hydroxyl group with an azido group, as in AZT, or the acyclic nature of the sugar moiety in this compound, means that once incorporated into a growing DNA chain, no further nucleotides can be added, effectively halting viral replication. wikipedia.orgsciencesnail.com

The triphosphate form of 3'-azido-2',3'-dideoxythymidine (AZTTP), a close analog, was found to be a potent competitive inhibitor of Rauscher murine leukemia virus reverse transcriptase with an inhibition constant (Ki) significantly lower than the Michaelis constant (Km) for the natural substrate, dTTP. nih.gov This indicates a higher affinity of the viral enzyme for the inhibitor.

Table 1: Comparative Inhibition of Reverse Transcriptase by Thymidine Analogs

Compound Inhibition Constant (Ki) vs. R-MLV RT
3'-Azido-ddTTP (AZTTP) 1.8 µM
2',3'-Dideoxythymidine 5'-triphosphate (ddTTP) 9.3 µM
2'-Deoxyxyl-ofuranosylthymine 5'-triphosphate (dXTP) 16.3 µM
dTTP (Substrate Km) 30 µM

Data sourced from a study on Rauscher murine leukemia virus (R-MLV) reverse transcriptase. nih.gov

Cellular Permeation and Transport Mechanisms

For any nucleoside analog to exert its antiviral effect, it must first cross the plasma membrane of the host cell to be phosphorylated into its active triphosphate form. nih.govnih.gov This cellular uptake is a critical step and can occur through two primary mechanisms: carrier-mediated transport via nucleoside transporters and passive diffusion. taylorfrancis.com The physicochemical properties of the analog, such as its hydrophilicity and molecular structure, determine the predominant pathway. nih.gov

The primary pathway for many nucleoside analogs to enter cells is through specific nucleoside transporter (NT) proteins. taylorfrancis.com These are divided into two major families:

Concentrative Nucleoside Transporters (CNTs, SLC28 family): These are sodium-dependent transporters that move nucleosides into the cell against a concentration gradient. nih.govnih.gov The three main types have different substrate preferences: CNT1 typically transports pyrimidines, CNT2 transports purines, and CNT3 transports both. nih.govnih.gov

Equilibrative Nucleoside Transporters (ENTs, SLC29 family): These transporters facilitate the movement of nucleosides down their concentration gradient. nih.govnih.gov ENTs, particularly ENT1 and ENT2, generally have broad specificity for both purine and pyrimidine nucleosides. nih.gov

Thymidine analogs are primarily recognized by pyrimidine-preferring transporters like CNT1. Studies on related compounds, such as 5'-modified thymidine analogs, have shown that they enter human erythrocytes via the nucleoside transporter, acting as competitive inhibitors to the influx of natural thymidine. nih.gov For instance, 5'-azido-5'-deoxythymidine was shown to competitively inhibit thymidine influx, indicating its interaction with the transporter. nih.gov The efficiency of transport can be influenced by the specific structural modifications of the analog. nih.gov

In addition to transporter-mediated uptake, nucleoside analogs can permeate the cell membrane via passive diffusion, a process governed by their lipophilicity (fat-solubility). nih.gov Chemical modifications that increase a compound's lipophilicity can enhance its ability to diffuse across the lipid bilayer.

A study on 5'-modified thymidine analogs in human erythrocytes demonstrated the dual role of transport mechanisms. At low concentrations, uptake was partially inhibited by known transporter inhibitors, indicating carrier-mediated transport. However, at higher concentrations, the uptake rate became linearly dependent on concentration and was insensitive to inhibitors, a characteristic of nonfacilitated passive diffusion. nih.gov The absence of the 5'-hydroxyl group significantly increased the octanol/buffer partition coefficient (a measure of lipophilicity), and the further addition of a 5'-azido group led to another 1.4-fold increase in this coefficient and a 2-fold increase in the rate of passive diffusion. nih.gov This suggests that the structural elements of this compound, namely its acyclic nature and the azido group, likely contribute to its ability to enter cells via passive diffusion.

Modifying the chemical structure of nucleoside analogs is a key strategy to improve their pharmacological properties, particularly their cellular uptake. nih.govnih.gov Since many potent antiviral nucleosides are hydrophilic, their poor membrane permeability can limit their effectiveness. nih.govresearchgate.net

Specific modifications and their effects include:

Lipophilic Conjugation: Attaching fatty acids, such as myristic acid, to a nucleoside analog has been shown to dramatically increase antiviral activity, in one case by over 35 times, by improving cellular uptake. researchgate.net

Phosphate Backbone Modifications: Altering the phosphate groups, such as in phosphorothioate (B77711) derivatives, can improve cellular uptake and biodistribution due to a higher affinity for proteins. mdpi.com

Silylation: The addition of a 5'-silyl group to a 3'-azidothymidine scaffold was found to switch on antiviral activity against West Nile Virus and Dengue Virus, while simultaneously eliminating its activity against HIV. nih.gov This highlights how modifications can profoundly alter both uptake and target specificity.

These strategies demonstrate that targeted chemical changes to the structure of a compound like this compound can be rationally designed to optimize its entry into host cells, a critical factor for its therapeutic potential. mdpi.com

Preclinical in Vitro and Cellular Studies on Antiviral Efficacy and Resistance

Antiviral Activity Profile in Cell Culture Models

Research into the antiviral potential of acyclic analogues of 3'-azido-3'-deoxythymidine has been conducted, but the findings have consistently demonstrated a lack of significant efficacy.

Studies involving an acyclic derivative of 3'-azido-3'-deoxythymidine, namely (R,S)-1-[1-(2-hydroxyethoxy)-3-azidopropyl]thymine, found the compound to be essentially inactive against human immunodeficiency virus type 1 (HIV-1). nih.gov Further investigations into similar acyclic analogues also reported no significant antiviral activity against both HIV and herpes simplex virus (HSV). tandfonline.com This lack of activity against key viral isolates has precluded more extensive testing against a broader range of viral subtypes.

Due to the fundamental lack of antiviral effect, detailed dose-response studies to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for 2',3'-Acyclic-3'-azido-thymidine have not been extensively reported in the scientific literature. One study noted that the new compounds were found to be essentially inactive when tested up to a concentration of 100 microM. nih.gov The absence of a measurable antiviral response at high concentrations indicates a very low potency, rendering the determination of a precise EC50/IC50 value impractical and not meaningful for further development.

Table 1: Dose-Response Characterization of an Acyclic Analogue of 3'-azido-3'-deoxythymidine

Compound Virus Cell Line EC50/IC50 (µM)
(R,S)-1-[1-(2-hydroxyethoxy)-3-azidopropyl]thymine HIV-1, HSV-1, HSV-2 Not Specified > 100 nih.gov

This table reflects the reported lack of significant activity, with concentrations tested up to 100 µM without notable viral inhibition.

Time-course studies are designed to understand the kinetics of viral inhibition by an antiviral agent. Such studies are contingent on the compound demonstrating a measurable inhibitory effect. As this compound and its analogues have not shown significant antiviral activity in initial screenings, detailed time-course studies to assess the inhibition of viral replication over time have not been performed or reported.

Investigation of Viral Resistance Mechanisms to this compound

The study of viral resistance mechanisms is a critical component of preclinical antiviral drug development. However, such investigations are only relevant for compounds that exert sufficient selective pressure on a virus to induce the emergence of resistant strains.

The process of selecting for resistant viral strains involves culturing the virus in the presence of sub-optimal concentrations of an antiviral drug over an extended period. This process allows for the natural selection of viral mutants that can replicate in the presence of the drug. Given that this compound has demonstrated no significant antiviral activity, it does not exert the necessary selective pressure to drive the emergence of resistant viral strains in cell culture. Consequently, there are no reports of the successful selection of viral strains resistant to this specific compound.

Genotypic analysis is employed to identify specific mutations in the viral genome, typically in the enzymes targeted by the antiviral agent, that confer resistance. This analysis is performed on viral strains that have been selected for resistance. In the absence of any selected resistant viral strains for this compound, no genotypic analyses have been conducted, and therefore, there are no known resistance-associated mutations in viral enzymes for this compound.

Table 2: Summary of Viral Resistance Studies for this compound

Study Type Finding
Selection of Resistant Strains Not Applicable due to lack of antiviral activity

This table underscores that the lack of initial antiviral efficacy has made resistance studies for this compound unnecessary.

Phenotypic Characterization of Resistant Mutants

The development of resistance to 3'-azido-3'-deoxythymidine (zidovudine or AZT) is a significant factor in long-term therapeutic efficacy. Phenotypic characterization of viral mutants resistant to this compound reveals distinct changes in their sensitivity and replicative capacity. In viral isolates from patients undergoing extended AZT therapy, a substantial decrease in sensitivity, on the order of 100-fold, has been observed. nih.gov

Studies on simian foamy virus (SFVmac) have identified specific substitutions in the protease-reverse transcriptase (PR-RT) protein that confer high-level resistance to AZT while maintaining full replication competence. researchgate.net However, the acquisition of resistance can sometimes come at a biological cost. For instance, a single amino acid exchange, S345T, in the SFVmac PR-RT leads to moderate drug resistance but also results in a reduced viral titer compared to the wild-type virus in the absence of the drug, indicating a potential fitness cost associated with this mutation. researchgate.net This suggests that while mutants can evade the action of the drug, their intrinsic ability to replicate may be compromised.

Enzymatic Characterization of Mutant Viral Polymerases

The molecular basis for 3'-azido-3'-deoxythymidine resistance is rooted in specific changes within the viral polymerase, typically the reverse transcriptase (RT) in retroviruses. Enzymatic studies of these mutant polymerases have elucidated the mechanisms by which they discriminate against the incorporation of the active form of the drug, AZT-triphosphate (AZT-TP).

A key mechanism is the reduced incorporation of AZT-TP relative to the natural substrate, deoxythymidine triphosphate (dTTP). In studies of mutant rat DNA polymerase beta, substitutions such as D246V and R253M were found to decrease the steady-state catalytic efficiency (Kcat/Km) of AZT-TP incorporation. nih.gov For the D246V enzyme, the efficiency of incorporating the natural dTTP remained unchanged, indicating that the resistance is specifically due to a substantial decrease in the incorporation of the azido-analog. nih.gov

Pre-steady-state kinetic analyses of a clinically significant AZT-resistant mutant of HIV-1 RT (containing D67N, K70R, T215Y, and K219Q mutations) provide a more detailed picture. nih.gov These studies revealed that the primary basis for resistance was related to RNA-dependent DNA polymerization rather than DNA-dependent replication. nih.gov The mutant enzyme exhibited a decreased selectivity for AZTTP, as detailed in the table below.

Pre-Steady-State Kinetic Parameters of Wild Type vs. Mutant HIV-1 RT (RNA Template)
ParameterWild Type HIV-1 RTMutant HIV-1 RT (AZT-Resistant)Fold Change
Rate Constant for Polymerization (kpol) for AZTTPReference Value1.5-fold decrease↓ 1.5x
Equilibrium Dissociation Constant (Kd) for AZTTPReference Value2.5-fold decrease↓ 2.5x
Selectivity for AZTMP Incorporation (kpol/Kd)Reference Value4-fold decrease↓ 4x

Another enzymatic mechanism of resistance is the active removal of the incorporated chain-terminating AZT-monophosphate (AZTMP). In SFVmac, resistance has been shown to be based on the ATP-dependent excision of the incorporated AZTMP from the terminated DNA chain, a function enhanced in resistant mutants. researchgate.net

In Vitro Combination Studies with Other Antiviral Agents

Assessment of Synergistic, Additive, or Antagonistic Interactions

The efficacy of 3'-azido-3'-deoxythymidine can be enhanced when used in combination with other antiviral agents. In vitro studies are crucial for determining the nature of these interactions, which can be synergistic (effect is greater than the sum of individual effects), additive (effect is the sum of individual effects), or antagonistic (effect is less than the sum).

Observations in cell culture have shown that acyclovir (B1169) can potentiate the anti-HIV activity of AZT, suggesting a synergistic relationship. nih.gov Similarly, combinations of AZT and phosphonoformate (foscarnet) have demonstrated a moderate synergistic inhibitory effect against HIV-1 in vitro. nih.gov This synergy was observed at drug concentrations that are readily achievable in humans and became more pronounced as the concentrations of the drugs increased. nih.gov

In Vitro Interaction of 3'-azido-3'-deoxythymidine with Other Antiviral Agents
Combination AgentTarget VirusObserved Interaction
AcyclovirHIVSynergistic nih.gov
Phosphonoformate (Foscarnet)HIV-1Moderate Synergism nih.gov

Molecular Basis for Combination Effects

Understanding the molecular mechanisms behind observed drug interactions is key to rational drug combination design. For the combination of AZT and foscarnet, the basis for synergy appears to be complex. When the drugs' active forms (AZT-triphosphate and phosphonoformate) were tested with purified HIV-1 reverse transcriptase, the interaction was found to be merely additive. nih.gov This finding suggests that the synergistic effect seen in infected cells is not due to a direct enhancement of RT inhibition at the enzymatic level. Instead, it points towards other mechanisms, possibly involving cellular metabolism or effects on different stages of the viral replication cycle, contributing to the observed synergy. nih.gov

In studies combining AZT with the thymidylate synthase (TS) inhibitor ICI D1694 in human tumor cell lines, a clear molecular basis for synergy was identified. Inhibition of TS by ICI D1694 led to a significant increase in the incorporation of radiolabeled AZT into cellular DNA. nih.gov This suggests that by depleting the intracellular pool of the natural nucleotide dTTP, the TS inhibitor enhances the relative availability and subsequent incorporation of the AZT analog, thereby increasing its cytotoxic effect. While this study was conducted in cancer cells, it illustrates a potential mechanism of interaction involving the modulation of cellular nucleotide pools that could be relevant in antiviral contexts.

Intracellular Pharmacokinetics and Metabolic Fate in Cellular Systems

3'-azido-3'-deoxythymidine is a prodrug that must be anabolized within the host cell to its active form. clinpgx.orgnih.gov The metabolic activation is a three-step phosphorylation cascade performed by host cellular kinases. clinpgx.orgnih.gov

First Phosphorylation: AZT is first converted to AZT-monophosphate (AZT-MP). This initial step is catalyzed primarily by the cellular enzyme thymidine (B127349) kinase 1. clinpgx.orgnih.gov

Second Phosphorylation: AZT-MP is subsequently converted to AZT-diphosphate (AZT-DP) by thymidylate kinase. This step is considered the rate-limiting step in the activation pathway. clinpgx.orgnih.gov

Third Phosphorylation: Finally, AZT-DP is converted to the pharmacologically active metabolite, AZT-triphosphate (AZT-TP), by the enzyme nucleoside diphosphate (B83284) kinase. clinpgx.org

This active triphosphate form, AZT-TP, can then act as a competitive inhibitor and a chain-terminating substrate for viral reverse transcriptase. nih.gov

Quantification of Intracellular Active Metabolites

The quantification of intracellular metabolites is essential for understanding the relationship between drug exposure and antiviral activity. Studies using prodrugs of AZT, such as 5'-Hydrogenphosphonate of 3'-azido-2',3'-dideoxythymidine (HpAZT), have provided insight into the rate of metabolite accumulation. In HL-60 cells incubated with a radiolabeled version of this prodrug, the accumulation of its metabolites was found to be slower than that observed with AZT itself. nih.gov Across all time points, AZT-MP was the predominant metabolite, reaching a concentration of 15 ± 3 picomoles per 10⁶ cells after a 25-hour incubation period. nih.gov

Furthermore, the intracellular production of these metabolites can be influenced by other drugs. In combination studies with the thymidylate synthase inhibitor ICI D1694, the formation of AZT-MP was shown to increase in parallel with the increased incorporation of AZT into DNA, demonstrating that the metabolic fate of AZT can be modulated by concomitant therapies. nih.gov

Metabolic Stability and Half-Life within Cells

The metabolic stability and intracellular half-life of antiviral nucleoside analogs are critical determinants of their therapeutic efficacy and potential for toxicity. For this compound, while direct studies on its metabolic fate are limited, an understanding can be inferred from the extensive research on its structural analog, 3'-azido-3'-deoxythymidine (Zidovudine or AZT). The metabolic pathway of AZT is well-characterized and primarily involves intracellular phosphorylation to its active triphosphate form, as well as catabolic processes such as glucuronidation and reduction.

The initial and rate-limiting step in the anabolic pathway of AZT is the conversion to its monophosphate derivative (AZT-MP) by thymidine kinase 1. clinpgx.orgresearchgate.net Subsequently, thymidylate kinase and nucleoside diphosphate kinase catalyze the formation of the diphosphate (AZT-DP) and the active triphosphate (AZT-TP) metabolites, respectively. clinpgx.org The efficiency of these phosphorylation steps directly impacts the intracellular concentration of the active compound.

Conversely, the metabolic inactivation of AZT predominantly occurs via glucuronidation in the liver, forming 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV), which is then excreted. clinpgx.org Another metabolic route is the reduction of the azido (B1232118) group to an amino group, forming 3'-amino-3'-deoxythymidine (B22303) (AMT). clinpgx.org

The acyclic nature of this compound suggests potential differences in its metabolic stability compared to AZT. The flexibility of the acyclic side chain may alter its recognition by and affinity for the key enzymes involved in its metabolism. For instance, the efficiency of phosphorylation by thymidine kinase could be significantly different, which would in turn affect the intracellular half-life of the parent compound and the formation of the active triphosphate metabolite.

Research on AZT has shown that its intracellular half-life can vary depending on the cell type and its metabolic activity. The stability of the active triphosphate form is particularly important, as it is the direct inhibitor of viral reverse transcriptase. The metabolic stability of this compound would similarly be influenced by the rates of its anabolic activation and catabolic degradation within target cells.

CompoundMetabolic PathwayKey EnzymesMajor Metabolite
3'-azido-3'-deoxythymidine (AZT)Anabolism (Phosphorylation)Thymidine kinase, Thymidylate kinase, Nucleoside diphosphate kinaseAZT-triphosphate (Active)
3'-azido-3'-deoxythymidine (AZT)Catabolism (Glucuronidation)UGT2B73'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV) (Inactive)
3'-azido-3'-deoxythymidine (AZT)Catabolism (Reduction)Cytochrome P450 enzymes3'-amino-3'-deoxythymidine (AMT)

Factors Influencing Intracellular Accumulation

The intracellular accumulation of nucleoside analogs is a complex process governed by the interplay between cellular uptake, anabolic phosphorylation (metabolic trapping), and efflux mechanisms. For this compound, its intracellular concentration is a critical factor for its antiviral activity. Insights from studies on AZT can illuminate the potential factors influencing the cellular accumulation of its acyclic counterpart.

The entry of AZT into cells is mediated by both passive diffusion and carrier-mediated transport. clinpgx.org While nucleoside transporters play a role in the uptake of many nucleoside analogs, their contribution to AZT transport in T-lymphocytes appears to be negligible. nih.gov Instead, a temperature-sensitive, mediated, and regulated transport mechanism has been suggested. nih.gov Organic anion transporters, which are involved in the transport of AZT in other cell types, have not been detected in T cells. nih.gov The structural modification in this compound, specifically the absence of the rigid sugar ring, could influence its interaction with membrane transporters, potentially altering its rate of cellular uptake.

Once inside the cell, the primary mechanism for the accumulation of AZT is its phosphorylation to charged monophosphate, diphosphate, and triphosphate forms. clinpgx.org These phosphorylated metabolites are effectively trapped within the cell due to their negative charge, which prevents them from readily diffusing back across the cell membrane. Therefore, the activity of cellular kinases, particularly thymidine kinase, is a major determinant of the intracellular accumulation of AZT and, by extension, likely for this compound. researchgate.net Any factor that modulates the expression or activity of these kinases would consequently affect the intracellular drug concentration. For instance, decreased expression of thymidine kinase has been identified as a mechanism of resistance to AZT, leading to reduced intracellular accumulation of its phosphorylated, active form. researchgate.net

FactorInfluence on Intracellular Accumulation of AZTPotential Implication for this compound
Cellular Uptake Mediated by passive diffusion and a specific, regulated transport mechanism in T-cells. nih.govThe acyclic structure may alter interaction with transporters, affecting uptake efficiency.
Anabolic Phosphorylation Phosphorylation by cellular kinases leads to metabolic trapping of the active forms. clinpgx.orgEfficiency of phosphorylation by kinases will be a critical determinant of intracellular retention.
Thymidine Kinase Activity Low levels of thymidine kinase are associated with reduced intracellular accumulation and drug resistance. researchgate.netSimilar dependence on thymidine kinase activity is expected.
Cellular Efflux The charged phosphorylated metabolites are less susceptible to efflux.The extent of phosphorylation will dictate the degree of intracellular trapping.

Comparative Academic Perspectives on 2 ,3 Acyclic 3 Azido Thymidine Within Nucleoside Analog Research

Comparative Analysis with Classical Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Classical NRTIs, such as Zidovudine (AZT), are foundational in the history of antiretroviral therapy. britannica.comnih.gov A comparative analysis of 2',3'-acyclic-3'-azido-thymidine with these established drugs reveals key differences that influence their biological activity.

Structural Homologies and Heterogeneities

The primary structural distinction between this compound and classical NRTIs like AZT lies in the sugar moiety. sciencesnail.com While AZT possesses a modified deoxyribose ring where the 3'-hydroxyl group is replaced by an azido (B1232118) group (N₃), this compound lacks the cyclic sugar structure altogether. sciencesnail.comacs.org This acyclic nature, meaning the absence of a closed ring, fundamentally alters the molecule's three-dimensional shape and flexibility.

Classical NRTIs maintain the furanose ring structure, which provides a relatively rigid scaffold. nih.gov In contrast, the open-chain structure of this compound allows for greater conformational freedom. Both molecules share the thymine (B56734) base and the critical 3'-azido group, which is essential for their mechanism of action. sciencesnail.com

FeatureThis compoundZidovudine (AZT) (Classical NRTI)
Sugar Moiety Acyclic (open chain)Deoxyribose ring (cyclic)
3' Position Azido group (N₃)Azido group (N₃)
Nucleobase ThymineThymine
Conformational Flexibility HighRelatively rigid

Mechanistic Commonalities and Divergences in Viral Target Inhibition

The primary mechanism of action for both this compound and classical NRTIs is the inhibition of viral reverse transcriptase (RT), a key enzyme in the replication of retroviruses like HIV. sciencesnail.comdroracle.ai Both types of molecules act as chain terminators. After being converted to their active triphosphate form within the cell, they are incorporated into the growing viral DNA chain by RT. droracle.ai The presence of the 3'-azido group instead of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting DNA elongation. sciencesnail.com

A key divergence may lie in the efficiency of incorporation and the potential for resistance. The structural flexibility of acyclic analogs could influence their interaction with the active site of both wild-type and mutant forms of reverse transcriptase. nih.gov Some mutations in the reverse transcriptase enzyme can lead to resistance by enabling the enzyme to discriminate between the nucleoside analog and the natural nucleoside. youtube.com The altered shape of an acyclic analog might overcome some of these resistance mechanisms, or conversely, be more susceptible to others.

Differences in Cellular Metabolism and Phosphorylation Routes

For any nucleoside analog to become active, it must be phosphorylated by cellular kinases to its triphosphate form. nih.gov The efficiency of this multi-step phosphorylation process can vary significantly between different analogs and can be a rate-limiting factor in their antiviral activity.

Classical NRTIs like AZT are generally good substrates for cellular thymidine (B127349) kinase, the first enzyme in the phosphorylation cascade. nih.gov However, the subsequent phosphorylation steps to the di- and triphosphate can be less efficient. nih.gov For AZT, the conversion of the monophosphate to the diphosphate (B83284) is the rate-limiting step. nih.gov

Comparison with Other Acyclic Nucleoside Analogs

The class of acyclic nucleoside analogs is diverse, with notable examples including acyclovir (B1169) and ganciclovir (B1264). nih.gov Comparing this compound to these other acyclic compounds highlights further structural and mechanistic variety.

Distinct Mechanisms of Action of Other Acyclics

While chain termination is a common mechanism for many nucleoside analogs, including acyclic ones, there can be subtle but important distinctions. nih.gov Acyclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and is incorporated into the viral DNA, leading to chain termination due to the lack of a 3'-hydroxyl group. youtube.com Ganciclovir triphosphate also competitively inhibits viral DNA polymerase and can be incorporated into viral DNA, causing a slowing and eventual termination of DNA chain elongation. youtube.com

Some acyclic nucleoside phosphonates, another subclass, can act through delayed chain termination. nih.gov This means that after their incorporation, one or more additional nucleotides can be added before the chain is terminated. This highlights that even within the acyclic category, the precise mechanism of viral inhibition can vary based on the specific chemical structure of the analog.

Advantages and Limitations of the Acyclic Nucleoside Scaffold for Antiviral Drug Design

The decision to remove the cyclic constraint of the sugar moiety in a nucleoside analog introduces a series of trade-offs that profoundly impact its biological activity. This design strategy was famously validated with the success of Acyclovir, an acyclic guanosine (B1672433) mimic. nih.gov

One of the most significant consequences of an acyclic scaffold is a dramatic increase in conformational flexibility compared to the relatively rigid furanose ring of natural nucleosides.

Benefits: The increased flexibility can be a distinct advantage, allowing the molecule to adapt its conformation to fit into the active sites of various viral enzymes. This adaptability may be particularly useful against mutant viral polymerases that have altered active site geometries, potentially overcoming some forms of drug resistance. researchgate.net For instance, research on modified AZT derivatives has shown that the flexibility of substituents can be crucial for accommodating the molecule within the enzyme's binding pocket. nih.gov An acyclic scaffold inherently possesses this flexibility, which could allow it to be recognized by a broader range of viral enzymes or resistant variants.

Challenges: Conversely, this same flexibility presents a significant challenge. While a rigid nucleoside pays a small entropic penalty upon binding to its target enzyme, a highly flexible acyclic analog must "freeze" into a specific, biologically active conformation, which is entropically unfavorable. This can lead to a lower binding affinity for the target enzyme compared to a more rigid analog that is already in a near-optimal conformation. The biological activity of AZT, for example, is partly attributed to its ability to closely mimic the conformation of natural thymidine, making it an excellent substrate for thymidine kinase and a competitive inhibitor for reverse transcriptase. ias.ac.innih.gov An acyclic version would need to overcome the energetic cost of adopting this specific conformation to be effective.

Table 1: Comparison of Structural Flexibility and Binding Implications

CompoundScaffold TypeConformational FlexibilityKey Binding Consideration
ThymidineCyclicRestrictedPre-organized for polymerase binding
3'-azido-thymidine (AZT)CyclicRestricted; similar to thymidine ias.ac.inMimics natural substrate; good kinase substrate nih.gov
AcyclovirAcyclicHighEntropic cost of binding; must adopt active conformation
This compound AcyclicHighPotential to adapt to mutant enzymes vs. entropic penalty

For a nucleoside analog to be effective, it must first enter the target cell and then be converted into its active triphosphate form by cellular or viral kinases. researchgate.netnih.gov The acyclic nature of the scaffold can influence both of these critical steps.

Cellular Uptake: Natural nucleosides typically enter cells via specialized nucleoside transporter proteins. nih.gov However, some analogs can bypass these transporters. A seminal study on AZT revealed that the replacement of the 3'-hydroxyl group with an azido moiety significantly increases the molecule's lipophilicity, allowing it to permeate cell membranes primarily through non-facilitated diffusion. nih.gov It is highly probable that this compound would share this property, as the lipophilic azido group is retained. This mode of entry, independent of transporter efficiency, could be a significant advantage, potentially leading to higher intracellular concentrations.

Metabolism (Phosphorylation): The phosphorylation cascade is often the rate-limiting step in the activation of nucleoside analogs. nih.gov This process is catalyzed by a series of host or viral kinases. The efficiency of the initial phosphorylation step is critical. Acyclic analogs like Acyclovir and Ganciclovir are selectively phosphorylated in virus-infected cells by viral-encoded kinases, which contributes to their specificity and relatively low toxicity. nih.gov However, if an analog is not a good substrate for either viral or cellular kinases, it will not be activated. The lack of antiviral activity in some early AZT-derived triazole analogs was attributed to their being poor substrates for human thymidine kinase 1. nih.gov The ability of this compound to be an effective antiviral agent would depend heavily on whether its flexible acyclic structure is efficiently recognized and phosphorylated by the appropriate kinases to generate the active triphosphate metabolite.

Table 2: Factors Influencing Bioavailability and Activation

CompoundPrimary Cellular Uptake MechanismActivation RequirementRate-Limiting Step
ThymidineNucleoside TransportersPhosphorylation to TTPKinase activity
3'-azido-thymidine (AZT)Non-facilitated diffusion (due to lipophilic azido group) nih.govPhosphorylation to AZT-TP nih.govKinase efficiency
AcyclovirTransporters and passive diffusionPhosphorylation to ACV-TPViral thymidine kinase
This compound Likely non-facilitated diffusionPhosphorylation to triphosphate formRecognition by cellular or viral kinases

Role of this compound in Understanding Nucleoside Metabolism and Viral Enzyme Specificity

Beyond its potential as a therapeutic agent, this compound serves as a valuable chemical probe for dissecting the intricacies of nucleoside metabolism and enzyme function. The study of how structural modifications affect biological activity is a classic pharmacological approach to understanding molecular recognition. nih.gov

By systematically comparing the processing of thymidine, AZT, Acyclovir, and this compound, researchers can answer fundamental questions about enzyme specificity. For example, comparing the phosphorylation rates of AZT and its acyclic counterpart by thymidine kinase would reveal the extent to which the enzyme relies on the rigid furanose ring for substrate recognition and catalysis.

Furthermore, its use in assays with viral polymerases (e.g., HIV reverse transcriptase) would illuminate the enzyme's tolerance for flexibility in the sugar-phosphate backbone. While the 3'-azido group acts as a well-understood DNA chain terminator, the influence of the acyclic scaffold on the rate of incorporation and the enzyme's ability to excise the terminating nucleotide is a key area of investigation. nih.gov Comparing its inhibitory profile against wild-type and drug-resistant viral polymerases could provide crucial insights into the mechanisms of resistance and guide the design of next-generation inhibitors that exploit, rather than succumb to, these enzymatic changes. Such studies help build a more complete picture of the structure-activity relationships that govern the efficacy of nucleoside analogs. nih.govresearchgate.net

Advanced Research Methodologies and Future Trajectories for 2 ,3 Acyclic 3 Azido Thymidine

Application of Advanced Computational Chemistry and Molecular Modeling

Computational approaches have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict molecular interactions and guide synthetic efforts. For a molecule like 2',3'-Acyclic-3'-azido-thymidine, these in silico methods are crucial for understanding its structure-activity relationships and exploring its therapeutic potential.

Enhanced Docking and Molecular Dynamics Simulations for Analogue Design

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding affinity and dynamic behavior of a ligand within the active site of a target protein. nih.govresearchgate.net In the context of this compound, these techniques are instrumental in designing novel analogues with improved efficacy.

Docking studies can be employed to virtually screen a library of potential acyclic side-chain modifications, predicting which alterations are most likely to enhance binding to viral enzymes, such as reverse transcriptase. nih.gov These simulations provide a static snapshot of the most probable binding pose.

Following docking, MD simulations can offer a more dynamic and realistic picture of the protein-ligand complex over time. researchgate.net These simulations, which can be run for microseconds, reveal the flexibility of both the ligand and the protein, providing insights into the stability of the interaction and the key amino acid residues involved. For instance, MD simulations could elucidate how the acyclic chain of this compound and its analogues sample different conformations within the binding pocket, potentially leading to the design of derivatives with optimized interactions.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation Study on this compound Analogues Targeting HIV Reverse Transcriptase

AnalogueMean Binding Free Energy (kcal/mol)Key Interacting Residues
This compound-8.5Tyr181, Met184, Tyr115
Analogue A (modified side chain)-9.2Tyr181, Met184, Asp185
Analogue B (alternative linker)-7.8Tyr115, Phe160

This table is for illustrative purposes and does not represent actual experimental data.

In Silico Screening for Novel Targets and Interactions

Beyond known targets like viral polymerases, in silico screening can be used to identify potential new protein targets for this compound. This process, often referred to as reverse docking or target fishing, involves screening the compound against a large database of protein structures. This approach could uncover unexpected therapeutic applications for this class of molecules.

Furthermore, computational methods like quantum mechanics/molecular mechanics (QM/MM) can provide a highly detailed understanding of the electronic interactions between the azido (B1232118) group and the target protein. mdpi.com Such studies can reveal subtle yet crucial aspects of the binding mechanism, guiding the design of next-generation inhibitors with superior properties.

Development of Novel Analytical Techniques for Metabolic Profiling

Understanding the metabolic fate of a drug candidate is critical for its development. Advanced analytical techniques, particularly mass spectrometry and chromatography, are essential for identifying metabolites and understanding their pharmacokinetic profiles.

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of drug metabolites. nih.govnih.gov In the case of this compound, HRMS can be used to analyze samples from in vitro (e.g., liver microsomes) or in vivo studies to identify products of metabolic transformation. The high mass accuracy of these instruments allows for the confident determination of elemental compositions for unknown metabolites.

Tandem mass spectrometry (MS/MS) experiments can then be performed to structurally characterize these metabolites by analyzing their fragmentation patterns. nih.gov For example, common metabolic pathways for nucleoside analogs include phosphorylation and glucuronidation. HRMS can readily detect the mass shifts associated with these modifications.

Table 2: Potential Metabolites of this compound and their Theoretical Mass-to-Charge Ratios ([M+H]⁺)

CompoundChemical FormulaTheoretical m/z
This compoundC₁₀H₁₃N₅O₄268.1040
MonophosphateC₁₀H₁₄N₅O₇P348.0703
Diphosphate (B83284)C₁₀H₁₅N₅O₁₀P₂427.0366
TriphosphateC₁₀H₁₆N₅O₁₃P₃506.0030
GlucuronideC₁₆H₂₁N₅O₁₀444.1361

This table is for illustrative purposes and does not represent actual experimental data.

Advanced Chromatographic Separations for Isomers

The synthesis of this compound may result in the formation of various isomers, including stereoisomers due to chiral centers in the acyclic side chain. These isomers can have different biological activities and metabolic stabilities. Advanced chromatographic techniques are crucial for their separation and analysis. nih.govnih.gov

Chiral chromatography, using stationary phases designed to interact differently with enantiomers, is a key method for separating stereoisomers. Additionally, techniques like hydrophilic interaction liquid chromatography (HILIC) can be particularly useful for separating polar compounds like nucleoside analogs and their phosphorylated metabolites. nih.gov The development of robust chromatographic methods is essential for quality control during synthesis and for accurate pharmacokinetic studies.

Exploration of this compound for Chemical Biology Applications

The presence of an azido group in this compound makes it a valuable tool for chemical biology. The azide (B81097) group can participate in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netmdpi.comnih.govnih.gov

These reactions allow for the specific labeling of the molecule with a variety of reporter tags, such as fluorophores or biotin (B1667282). This enables researchers to visualize the cellular uptake and localization of the compound, identify its binding partners through pull-down assays, and study its mechanism of action in a cellular context. For example, a fluorescently-labeled version of this compound could be used to track its journey to the nucleus and its incorporation into viral DNA. This chemical biology approach provides a powerful means to probe the biological functions of this and other azido-containing nucleoside analogs. acs.org

Use as a Probe for Enzymatic Pathways

While direct studies on this compound as an enzymatic probe are not extensively documented, its structural components suggest a strong potential for elucidating the mechanisms of various enzymes, particularly those involved in nucleoside metabolism and DNA synthesis. The parent compound, AZT, is known to be a substrate for thymidine (B127349) kinase, which phosphorylates it to its active triphosphate form. nih.govnih.gov It is plausible that the acyclic analogue also interacts with cellular and viral kinases, and its phosphorylation kinetics could provide valuable insights into the substrate specificity and catalytic mechanisms of these enzymes.

Furthermore, nucleoside analogues are powerful tools for dissecting the mechanisms of DNA and RNA polymerases. nih.gov The incorporation and subsequent chain termination or altered polymerase function caused by the triphosphate of this compound could be studied to probe the active site and translocation dynamics of these crucial enzymes. The lack of a rigid sugar ring in the acyclic structure may lead to different binding conformations and interactions within the enzyme's active site compared to cyclic nucleosides, offering a unique perspective on polymerase function. Fluorescently labeled versions of such acyclic probes could be developed to directly visualize and quantify enzymatic activity in real-time. cancer.govresearchgate.net

The azido group itself can serve as a valuable photoaffinity labeling moiety. Upon photoactivation, the azide can form a highly reactive nitrene intermediate that can covalently crosslink to nearby amino acid residues in the enzyme's active site. This would allow for the identification of specific binding sites and a deeper understanding of the molecular interactions between the analogue and its target enzyme.

Click Chemistry Applications (e.g., as a bioorthogonal handle)

The 3'-azido group of this compound makes it an ideal candidate for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. nih.govatdbio.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where the azide reacts with a terminal alkyne to form a stable triazole linkage. atdbio.commdpi.com This bioorthogonal "handle" allows for the specific and covalent attachment of a wide array of reporter molecules, such as fluorescent dyes, biotin tags, or even larger biomolecules.

This functionality is particularly useful for tracking the uptake, localization, and metabolism of the nucleoside analogue within cells. For instance, by "clicking" a fluorescent dye to the acyclic azido-thymidine, researchers can visualize its distribution and accumulation in different cellular compartments. This approach has been successfully used with other thymidine analogues like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to tag and image newly synthesized DNA. mdpi.com

The versatility of click chemistry also extends to the synthesis of novel drug conjugates. nih.gov By attaching other pharmacophores to this compound via a triazole linker, it is possible to create hybrid molecules with dual or enhanced biological activities. This strategy is a key component in the development of multi-targeting agents, as will be discussed later.

Strategic Directions for the Design of Next-Generation Analogues

The development of new therapeutic agents is a continuous process driven by the need to overcome challenges such as drug resistance and to improve efficacy and safety profiles.

Rational Design Based on Resistance Profiles

Resistance to nucleoside analogues is a significant clinical challenge. wikipedia.orgfrontiersin.org In the case of herpes simplex virus, resistance to acyclovir (B1169) often arises from mutations in the viral thymidine kinase, the enzyme responsible for the initial phosphorylation step. nih.gov Similarly, resistance to AZT in HIV can be conferred by mutations in the reverse transcriptase that either decrease the incorporation of the analogue or enhance its removal from the nascent DNA chain.

Understanding these resistance mechanisms provides a roadmap for the rational design of next-generation analogues. For this compound, this could involve modifications to the acyclic side chain to improve its recognition by mutated kinases or to enhance its binding to resistant polymerases. For example, altering the length or flexibility of the acyclic portion could potentially overcome steric hindrance in the active site of a resistant enzyme. A recent study on ganciclovir (B1264) resistance in human cytomegalovirus revealed a novel mechanism where a polymerase mutation led to more rapid extension of the drug-containing DNA, thus overcoming chain termination. nih.gov This highlights the importance of considering the entire process of incorporation and chain extension when designing new analogues.

Integration of Multi-Targeting Features

The concept of multi-target drugs, which are single molecules designed to interact with multiple biological targets, is a promising strategy in drug discovery. nih.gov This approach can lead to enhanced efficacy, a broader spectrum of activity, and a reduced likelihood of resistance development. As previously mentioned, the azido group of this compound is an excellent anchor point for creating multi-target molecules using click chemistry.

For instance, one could conjugate the acyclic nucleoside to another antiviral agent with a different mechanism of action, creating a single molecule that can inhibit multiple steps in the viral life cycle. This has been explored with AZT, where it has been linked to other compounds to create multi-target-directed ligands. Another approach would be to attach a molecule that targets a host factor essential for viral replication, thereby creating a dual-action antiviral. The flexibility of the acyclic linker in this compound may offer advantages in positioning the two pharmacophores for optimal interaction with their respective targets.

Unexplored Molecular Targets and Broader Biological Activities

While the primary focus for thymidine analogues has traditionally been on viral polymerases and reverse transcriptases, there is a growing interest in exploring their effects on other molecular targets and their potential for broader biological activities.

Nucleoside analogues have been shown to have antibacterial and anticancer properties. frontiersin.orgnih.gov The activity of some nucleoside analogues as antibacterial agents is dependent on their phosphorylation by bacterial kinases. frontiersin.org It is conceivable that this compound could exhibit activity against certain bacterial strains, particularly those that can efficiently phosphorylate it.

Furthermore, the impact of nucleoside analogues on host cellular processes is an area of active investigation. For example, some thymidine analogues have been shown to affect cell cycle progression. plos.orgmdpi.com The acyclic nature of this compound could lead to interactions with a different spectrum of cellular proteins compared to its cyclic counterpart, potentially uncovering novel cellular targets and therapeutic applications. The use of this compound in high-throughput screening assays against a wide range of cellular and viral targets could reveal unexpected activities and pave the way for new research directions. The development of fluorescent probes from this compound could also aid in identifying its binding partners within the cell, offering clues to its mechanism of action and potential off-target effects. cancer.govresearchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.